molecular formula C10H7Cl2N3OS B6264796 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 885269-65-8

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B6264796
CAS No.: 885269-65-8
M. Wt: 288.15 g/mol
InChI Key: XKRAEVTXUCZPFP-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel anticancer agents. This acetamide derivative serves as a key precursor for the development of compounds featuring the 1,2,4-thiadiazole pharmacophore, a heterocyclic scaffold recognized for its versatile biological activities. The mesoionic nature of the thiadiazole ring allows derivatives to readily cross cellular membranes, facilitating strong interactions with biological targets and promoting good tissue permeability . Researchers utilize this compound to create hybrid molecules by further functionalizing the chloroacetamide side chain. This reactive handle can be used to link the thiadiazole core to other privileged structures in drug discovery, such as piperazine rings, which are known to improve pharmacological profiles, aqueous solubility, and bioavailability of potential drug candidates . The incorporation of a 4-chlorophenyl substituent at the 3-position of the thiadiazole ring is a strategic design element, as electron-withdrawing groups like chlorine on the phenyl ring have been reported to enhance the cytotoxic activity of resulting derivatives . The primary research value of this intermediate lies in the exploration of new anticancer therapeutics. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated potent in vitro and in vivo efficacy by inducing apoptosis and cell cycle arrest, making them promising leads in oncology research . This product is intended for use in laboratory research to investigate these and other potential mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

885269-65-8

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-14-9(15-17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,14,15,16)

InChI Key

XKRAEVTXUCZPFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)CCl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. The specific structure of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide suggests potential efficacy against resistant bacterial strains due to its unique chlorine substitution and aromatic systems .

Anticancer Properties
Thiadiazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of oncogenic pathways .

Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Activity
The compound has been studied for its potential use as a pesticide. Its structure allows it to interact with biological systems in pests, potentially disrupting their metabolic processes. For example, research has demonstrated that similar thiadiazole compounds can act as effective insecticides against common agricultural pests .

Herbicidal Properties
In addition to its insecticidal potential, there is evidence suggesting that this compound may also possess herbicidal activity. Studies have indicated that thiadiazole derivatives can inhibit the growth of certain weed species, making them valuable in agricultural settings for crop protection .

Materials Science Applications

Polymer Chemistry
Research into the incorporation of thiadiazole compounds into polymer matrices has shown promising results. The unique properties of thiadiazoles can enhance the thermal stability and mechanical strength of polymers. This application is particularly relevant in developing advanced materials for electronics and engineering .

Nanomaterials
Recent advancements have explored the use of this compound in synthesizing nanomaterials. Its ability to act as a precursor in nanocomposite formulations has been investigated for applications in catalysis and energy storage systems .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial and anticancer agentsSignificant cytotoxicity against cancer cell lines
Agricultural SciencePesticides and herbicidesEffective against pests; inhibits weed growth
Materials SciencePolymer enhancement and nanomaterial synthesisImproved thermal stability and mechanical properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Heterocyclic Core

Thiadiazole vs. Triazole/Triazolothiadiazole Derivatives
  • 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (Compound S)
    This compound replaces the thiadiazole ring with a fused triazolothiadiazole system, enhancing π-π stacking interactions. It exhibits potent CDK5/p25 inhibition (IC50 = 30 ± 1 nM), likely due to increased planar surface area for target binding .
  • 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (7h) The triazole core here introduces a sulfanyl linker, improving solubility and enabling hydrogen bonding with biological targets .
Thiadiazole vs. Pyrazole Derivatives
  • 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide Replacing thiadiazole with a pyrazole ring reduces ring strain and introduces a cyano group, which may enhance metabolic stability. Crystallographic data (orthorhombic, Pna2₁) reveals a planar structure with intermolecular hydrogen bonding, suggesting solid-state stability .
Chloro vs. Cyano Groups
  • Synthesized via cyanoacetic acid and (1-chloro-2-methyl-1-propen-1-yl)dimethylamine, this compound targets c-Abl kinase activation .
Piperazine and Alkyl Chain Modifications
  • 4-Ethoxyphenyl Piperazine Derivative (4f)
    Derived from the parent thiadiazole-acetamide, piperazine substitution at the acetamide side chain (e.g., 4f) improves solubility and anticancer activity. NMR data (δ 2.69–3.46 ppm for piperazine protons) confirms successful substitution .

Simplified Analogs and Their Limitations

  • 2-Chloro-N-(4-Chlorophenyl)Acetamide
    Lacking the thiadiazole ring, this simpler analog (melting point: 168°C) shows reduced bioactivity due to the absence of heterocyclic rigidity and binding motifs .

Table 1: Key Analogs and Properties

Compound Name Core Structure Key Substituents Biological Activity/IC50 Synthesis Route
Target Compound 1,2,4-Thiadiazole 4-Cl-phenyl, Cl-acetamide Anticancer intermediate Chloroacetyl chloride + thiadiazol-amine
2-Cyano-N-[3-(3,4-DCl-phenyl)-thiadiazol]acetamide 1,2,4-Thiadiazole 3,4-DCl-phenyl, CN-acetamide c-Abl kinase activation Cyanoacetic acid + DIPEA
Compound S (Triazolothiadiazole) Triazolothiadiazole Dichloroacetamide, thiophene CDK5/p25 IC50 = 30 ± 1 nM Not specified
2-Chloro-N-(4-Cl-phenyl)Acetamide Acetamide 4-Cl-phenyl Lower potency Direct acylation

Biological Activity

2-Chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C9H8ClN3OS
  • CAS Number : 885269-65-8

Structural Features

The presence of the thiadiazole ring and the chlorophenyl group contributes to the compound's unique biological properties. The thiadiazole moiety is known for its diverse pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its efficacy against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Such as Candida albicans.

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. Notably, compounds similar to this compound have shown activity against viruses such as:

  • HIV
  • HCV (Hepatitis C Virus)

In a study evaluating several thiadiazole derivatives, one compound demonstrated an IC50 value of 2.1 ± 0.4 μM against HCV NS5B RNA polymerase, indicating potent antiviral activity .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress.
  • Modulation of signaling pathways related to cell survival.

For example, a related thiadiazole compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.35 to 0.96 μg/mL .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Thiadiazole compounds often act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Some derivatives may interact with cellular receptors, altering signal transduction pathways.
  • DNA Interaction : Certain thiadiazoles can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antiviral Screening

In antiviral screening assays against HCV, a derivative structurally similar to our target compound showed promising results with an EC50 value of 0.26 μM in vitro. This suggests that modifications to the thiadiazole structure can enhance antiviral activity .

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of thiadiazole derivatives on human cancer cell lines revealed that one derivative led to a reduction in cell viability by over 70% at concentrations as low as 10 μM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with a 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine precursor. Key steps include:

  • Refluxing in solvents like dioxane or dichloromethane with triethylamine as a base to neutralize HCl by-products .
  • Temperature control (20–25°C) to minimize side reactions .
  • Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography to isolate high-purity product .

Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms the presence of the acetamide carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELX software .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What preliminary biological screening assays are recommended to explore its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Antimicrobial Testing : Agar dilution or microbroth dilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when scaling up synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer for large-scale batches .
  • Catalyst Screening : Test bases like potassium carbonate or DMAP to enhance acylation efficiency .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and minimize impurities .

Q. How should contradictory bioactivity data between studies be addressed?

  • Methodological Answer :

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities affecting bioactivity .
  • Assay Reproducibility : Repeat experiments under standardized conditions (e.g., cell passage number, serum-free media) .
  • Structural Confirmation : Re-examine stereochemistry or polymorphic forms via XRD or DSC .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with enzyme active sites (e.g., ATP-binding pockets) .
  • Site-Directed Mutagenesis : Modify putative binding residues in target enzymes to validate docking predictions .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can structural data discrepancies (e.g., bond angles in crystallography vs. computational models) be resolved?

  • Methodological Answer :

  • Multi-technique Validation : Cross-reference XRD data with DFT-optimized geometries (e.g., Gaussian09) .
  • Hydrogen Bond Analysis : Compare experimental (XRD) and theoretical (NBO analysis) H-bond strengths .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility impacting crystallographic snapshots .

Q. What structural modifications are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Thiadiazole Ring Substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects .
  • Acetamide Chain Variation : Replace chlorine with fluorine or methyl groups to probe steric/electronic influences .
  • Bioisosteric Replacement : Swap the thiadiazole ring with oxadiazole or triazole to assess scaffold specificity .

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